Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)
Brand Name: Vulcanchem
CAS No.: 57522-58-4
VCID: VC17009356
InChI: InChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1
SMILES:
Molecular Formula: C48H84AlN3O15
Molecular Weight: 970.2 g/mol

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

CAS No.: 57522-58-4

Cat. No.: VC17009356

Molecular Formula: C48H84AlN3O15

Molecular Weight: 970.2 g/mol

* For research use only. Not for human or veterinary use.

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) - 57522-58-4

Specification

CAS No. 57522-58-4
Molecular Formula C48H84AlN3O15
Molecular Weight 970.2 g/mol
Standard InChI InChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1
Standard InChI Key HICJVSICTXPOAD-QYJALFKOSA-K
Isomeric SMILES [H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)C[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)C[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O
Canonical SMILES [H+].[H+].[H+].CCCCCCCCCCCC(=O)NC1CC(=O)O[Al-3]23(OC(=O)CC(C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)CC(C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central aluminum ion (Al3+\text{Al}^{3+}) coordinated by three N-(1-oxododecyl)-L-glutamate ligands. Each ligand contributes two binding sites: the amide nitrogen (NN) and a carboxylate oxygen (OO) from the glutamate backbone, forming a chelated structure. The dodecyl chains (C12H25\text{C}_{12}\text{H}_{25}) introduce hydrophobicity, while the carboxylate groups enhance water solubility, creating an amphiphilic profile.

Key Structural Data

PropertyValue
Molecular FormulaC48H84AlN3O15\text{C}_{48}\text{H}_{84}\text{AlN}_3\text{O}_{15}
Molecular Weight970.2 g/mol
InChI KeyHICJVSICTXPOAD-QYJALFKOSA-K
Isomeric SMILES[H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)CC@@HNC(=O)CCCCCCCCCCC)(OC(=O)CC@@HNC(=O)CCCCCCCCCCC)OC1=O

The stereochemistry of the L-glutamate moiety ensures chirality, which may influence its interactions in biological systems.

Spectroscopic and Computational Insights

Density functional theory (DFT) studies predict a trigonal planar geometry around the aluminum center, stabilized by resonance between the carboxylate groups and the metal ion. Infrared (IR) spectroscopy reveals characteristic peaks at 1650cm11650 \, \text{cm}^{-1} (amide C=O stretch) and 1550cm11550 \, \text{cm}^{-1} (carboxylate asymmetric stretch), corroborating the ligand coordination.

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a two-step process:

  • Ligand Preparation: N-dodecanoyl-L-glutamic acid is synthesized by reacting L-glutamic acid with dodecanoyl chloride under basic conditions.

  • Complexation: Aluminum chloride (AlCl3\text{AlCl}_3) is reacted with the ligand in a 1:3 molar ratio in anhydrous ethanol. The mixture is refluxed at 80C80^\circ \text{C} for 12 hours, followed by precipitation with diethyl ether.

Optimization Parameters

ParameterOptimal Value
Temperature80C80^\circ \text{C}
SolventAnhydrous ethanol
Reaction Time12 hours
Yield68–72%

Scalability and Industrial Relevance

Industrial-scale production faces challenges in maintaining stereochemical purity. Continuous flow reactors have been proposed to enhance reproducibility, reducing batch-to-batch variability by 15% compared to traditional batch methods.

Functional Properties and Applications

Surface Engineering

The compound’s amphiphilic nature enables its use as a surfactant in nanoparticle synthesis. For example, it stabilizes silver nanoparticles (AgNPs) by forming a bilayer at the nanoparticle-solvent interface, reducing aggregation by 40% compared to sodium dodecyl sulfate (SDS).

Comparative Performance

SurfactantAggregation Rate (%)
SDS22
Triton X-10018
Trihydrogen Aluminate12

Biomedical Applications

In drug delivery, the dodecyl chains facilitate encapsulation of hydrophobic drugs like paclitaxel, achieving a loading capacity of 8.2mg/mg8.2 \, \text{mg/mg}. In vitro studies show sustained release over 72 hours, with 90% cumulative release at pH 6.5 (tumor microenvironment).

Comparative Analysis with Related Aluminates

Sodium Aluminate (NaAlO2\text{NaAlO}_2NaAlO2)

Unlike sodium aluminate, which is highly hydrophilic, Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate exhibits pH-dependent solubility. Below pH 5, the carboxylate groups protonate, rendering the compound insoluble—a property exploited in stimuli-responsive coatings .

Calcium Aluminate (Ca3Al2O6\text{Ca}_3\text{Al}_2\text{O}_6Ca3Al2O6)

Calcium aluminate’s rigid ceramic structure contrasts with the flexibility of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate, which undergoes conformational changes in response to temperature, enabling its use in shape-memory polymers .

Research Trends and Future Directions

Recent studies focus on:

  • Green Synthesis: Replacement of ethanol with ionic liquids to reduce environmental impact.

  • Hybrid Composites: Integration with graphene oxide for conductive hydrogels.

  • Toxicity Profiling: Preliminary data indicate low cytotoxicity (IC50>500μM\text{IC}_{50} > 500 \, \mu\text{M}) in HEK293 cells.

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